molecular formula C21H32ClN3O3 B15286895 3-(2-Aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride

3-(2-Aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride

Cat. No.: B15286895
M. Wt: 409.9 g/mol
InChI Key: DYMRNRVXSXCQHZ-UHFFFAOYSA-N
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Description

D-3263 (hydrochloride) is a synthetic, biologically active compound known for its potent agonistic activity on the transient receptor potential melastatin-8 (TRPM8) channels. This compound has shown significant potential in preclinical tumor models and has been tested in phase 1 clinical trials for the treatment of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-3263 (hydrochloride) involves multiple steps, starting from the preparation of the core benzimidazole structure. The key steps include:

Industrial Production Methods

Industrial production of D-3263 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

D-3263 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

D-3263 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

D-3263 (hydrochloride) exerts its effects by binding to and activating TRPM8 channels. This activation leads to an increase in calcium and sodium entry into cells, disrupting calcium and sodium homeostasis. The disruption of ion homeostasis induces cell death in TRPM8-expressing tumor cells. Additionally, the compound may decrease dihydrotestosterone levels, contributing to its inhibitory effects on prostate cancer and benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D-3263 (hydrochloride)

D-3263 (hydrochloride) is unique due to its potent agonistic activity on TRPM8 channels and its potential antineoplastic properties. Unlike other TRPM8 agonists, D-3263 (hydrochloride) has shown significant promise in preclinical tumor models and has been tested in clinical trials for the treatment of prostate cancer .

Properties

Molecular Formula

C21H32ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H

InChI Key

DYMRNRVXSXCQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Origin of Product

United States

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